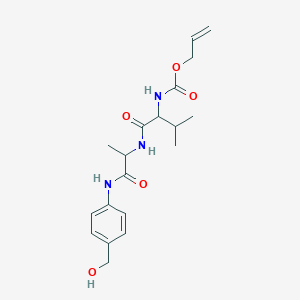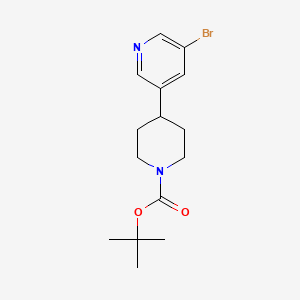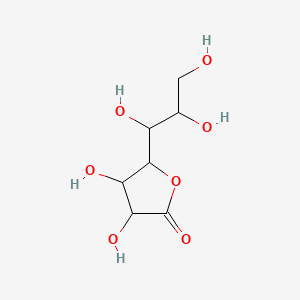![molecular formula C11H22ClNO B12303246 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Metilpropan-2-il)oxi]-2-prop-2-enilciclobutan-1-amina; clorhidrato es un compuesto orgánico sintético con aplicaciones potenciales en diversos campos de la química, la biología y la medicina. Este compuesto presenta un anillo de ciclobutano sustituido con un grupo amina y un grupo alilo, junto con un grupo éter tert-butilo. La forma de sal de clorhidrato mejora su solubilidad y estabilidad.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-[(2-Metilpropan-2-il)oxi]-2-prop-2-enilciclobutan-1-amina; clorhidrato generalmente implica varios pasos:
Formación del Anillo de Ciclobutano: El anillo de ciclobutano se puede sintetizar a través de una reacción de cicloadición [2+2] de alquenos adecuados.
Introducción del Grupo Alilo: El grupo alilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando haluros de alilo.
Unión del Grupo Éter Tert-Butil: El grupo éter tert-butilo se puede introducir mediante una reacción de eterificación utilizando alcohol tert-butílico y un catalizador ácido adecuado.
Formación de la Sal de Clorhidrato: El compuesto final se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los reactores de flujo continuo y los principios de química verde se pueden emplear para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo alilo, lo que lleva a la formación de epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo amina o al grupo alilo, lo que resulta en la formación de aminas saturadas o alcanos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amina o en el grupo alilo, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros de alquilo, los cloruros de acilo y las aminas se pueden utilizar en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Epóxidos, alcoholes y cetonas.
Reducción: Aminas saturadas y alcanos.
Sustitución: Diversas aminas y alquenos sustituidos.
Aplicaciones Científicas De Investigación
3-[(2-Metilpropan-2-il)oxi]-2-prop-2-enilciclobutan-1-amina; clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(2-Metilpropan-2-il)oxi]-2-prop-2-enilciclobutan-1-amina; clorhidrato implica su interacción con objetivos moleculares y vías específicos:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores o canales iónicos, modulando su actividad.
Vías Implicadas: Puede influir en las vías de señalización relacionadas con el crecimiento celular, la apoptosis o la neurotransmisión.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(2-Metilpropan-2-il)oxi]ciclohexanamina
- 3-[(2-Metilpropan-2-il)oxi]fenilmetanol
- Tert-Butoxi bis(dimetilamino)metano
Singularidad
3-[(2-Metilpropan-2-il)oxi]-2-prop-2-enilciclobutan-1-amina; clorhidrato es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Fórmula molecular |
C11H22ClNO |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-5-6-8-9(12)7-10(8)13-11(2,3)4;/h5,8-10H,1,6-7,12H2,2-4H3;1H |
Clave InChI |
XVXMSUKSTGINGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CC(C1CC=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)



![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)


![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

